N-Benzoyl-4-perhydroazepinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

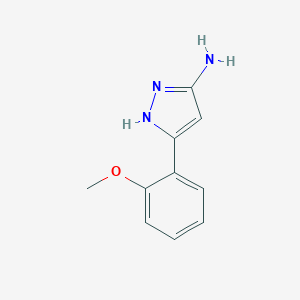

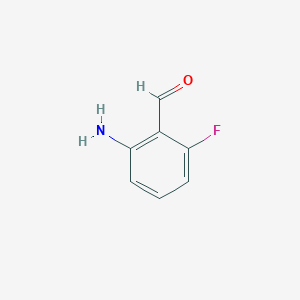

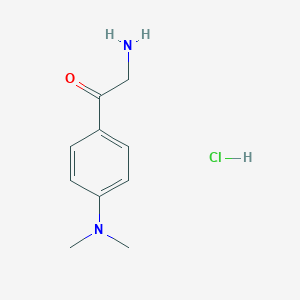

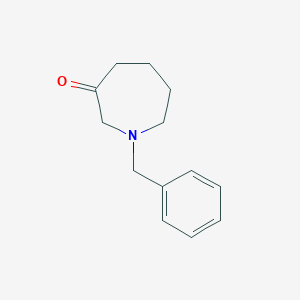

N-Benzoyl-4-perhydroazepinone is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of N-Benzoyl-4-perhydroazepinone consists of 13 carbon atoms, 15 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

N-Benzoyl-4-perhydroazepinone has a molecular weight of 217.26 . Its density is 1.15g/cm3 . The boiling point is 389ºC at 760mmHg .Wissenschaftliche Forschungsanwendungen

Conformation and Dynamics N-Benzoyl-4-perhydroazepinone and its derivatives are synthesized and analyzed for their conformational dynamics. The synthesis involves transition-metal-catalyzed processes and includes structural variations such as exo-methylene and methyl substituents. These compounds exhibit significant amide bond distortions, contributing to their stability and resistance to conformational changes. Their structures are examined using techniques like dynamic NMR spectroscopy and X-ray crystallography, supplemented by molecular mechanics calculations (Qadir et al., 2005).

Synthesis and Antimicrobial Properties Novel N-Benzoyl-4-perhydroazepinone derivatives have been synthesized, displaying significant antimicrobial properties. These compounds are synthesized through the reaction of certain acrylonitriles with hydrazides. The structures of these new compounds are confirmed using various spectroscopic techniques, and their antimicrobial efficacy is evaluated, indicating promising biological activity (Elgemeie et al., 2017).

Advanced Medicinal Applications N-Benzoyl-4-perhydroazepinone frameworks are utilized to create constrained pseudopeptide analogues and privileged scaffolds. These compounds are recognized for their significance in medicinal chemistry due to their role in therapeutic peptide mimetics. The methodology involves a one-pot strategy, yielding diverse and structurally complex scaffolds, potentially valuable for various biological applications (Van der Poorten et al., 2018).

Esterification and Catalysis The N-Benzoyl-4-perhydroazepinone structure is used in esterification processes catalyzed by weak bases. This approach demonstrates efficiency comparable to traditional methods, providing an effective means for protecting acid-sensitive alcohols and facilitating polyester synthesis. The reaction mechanism is sensitive to steric hindrance and doesn't produce acidic by-products, making it a valuable technique in organic synthesis (Kohsaka et al., 2018).

Controlled Release Systems N-Benzoyl-4-perhydroazepinone derivatives are explored for their potential in controlled release systems, specifically in the formulation of microsponges for benzoyl peroxide. This approach aims to mitigate side effects like skin irritation by controlling the release rate of the active ingredient to the skin. The study investigates various formulation factors and utilizes techniques like scanning electron microscopy to optimize the microparticle formulations (Jelvehgari et al., 2006).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-benzoylazepan-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12-7-4-9-14(10-8-12)13(16)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZRTDHGRHTNHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCN(C1)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70475781 |

Source

|

| Record name | N-Benzoyl-4-perhydroazepinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzoyl-4-perhydroazepinone | |

CAS RN |

15923-40-7 |

Source

|

| Record name | N-Benzoyl-4-perhydroazepinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B111932.png)